TRX-818 sodium TRX-818 sodium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16030382
InChI: InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2
SMILES:
Molecular Formula: C16H11FNNa2O5P
Molecular Weight: 393.21 g/mol

TRX-818 sodium

CAS No.:

Cat. No.: VC16030382

Molecular Formula: C16H11FNNa2O5P

Molecular Weight: 393.21 g/mol

* For research use only. Not for human or veterinary use.

TRX-818 sodium -

Specification

Molecular Formula C16H11FNNa2O5P
Molecular Weight 393.21 g/mol
IUPAC Name disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one
Standard InChI InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2
Standard InChI Key ZRPWVAHVWBPHID-UHFFFAOYSA-L
Canonical SMILES COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)P(=O)([O-])[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties of TRX-818 Sodium

Molecular Composition and Formula

TRX-818 sodium is a sodium salt with the molecular formula C₁₆H₁₁FNO₆P·2Na and a molecular weight of 409.2 g/mol . Its structure features a quinolin-4-one core substituted with fluorine and methoxy groups, coupled to a phosphorylated aromatic system (Figure 1). The sodium counterions enhance solubility, a critical factor for in vivo administration.

Table 1: Key Chemical Properties of TRX-818 Sodium

PropertyValue
CAS Number1256037-62-3
Molecular FormulaC₁₆H₁₁FNO₆P·2Na
SMILESO=C1C2=C(C=CC(OC)=C2OP([O-])([O-])=O)NC(C3=CC(F)=CC=C3)=C1.[Na+].[Na+]
Purity≥98%
SolubilityDMSO: 10 mg/mL; PBS: 0.5 mg/mL

The canonical SMILES string and InChI key (TWMCXXQLLQDSTN-UHFFFAOYSA-L) confirm its stereochemical uniqueness . A discrepancy arises in Catalog #bs-6521c from Bioss Antibodies, which lists a CAS number of 1256037-58-7 and a molecular weight of 393.21 g/mol . This suggests potential batch variability or a distinct salt form, though the majority of sources align with the 409.2 g/mol specification .

Mechanism of Anticancer Action

Inhibition of Vasculogenic Mimicry

Vasculogenic mimicry (VM)—a process where aggressive tumors form fluid-conducting channels independent of endothelial cells—is a key target of TRX-818 sodium. In C8161 and SK-MEL-28 melanoma cells, TRX-818 disrupts VM network formation at concentrations as low as 5–10 nM . This activity correlates with reduced pro-Nodal protein levels and phosphorylation of Smad2, downstream effectors of the TGF-β signaling pathway implicated in tumor plasticity .

Induction of Apoptosis

TRX-818 sodium promotes apoptosis in cancer cells by modulating Bcl-2 family proteins and caspase activation. In HCT116 colon cancer xenografts, a dose of 100 mg/kg reduced tumor volume by 47% compared to controls, accompanied by a marked decrease in vasculogenic mimicry channels .

Preclinical Efficacy Across Cancer Models

Melanoma

In C8161 melanoma cells, TRX-818 (10 nM) suppressed VM network formation by 62% within 24 hours, with parallel reductions in pro-Nodal and phospho-Smad2 levels .

Colon Cancer

The HCT116 xenograft model demonstrated a minimum effective dose (MED) of 50 mg/kg, with 100 mg/kg reducing VM channels by 75% and tumor volume by 47% .

Hepatocellular Carcinoma

Pharmacokinetics and Solubility Profile

TRX-818 sodium exhibits favorable solubility in polar solvents:

  • Dimethyl sulfoxide (DMSO): 10 mg/mL

  • Phosphate-buffered saline (PBS): 0.5 mg/mL (pH 7.2)

  • Ethanol: 1 mg/mL .

Stability studies recommend storage at -20°C in anhydrous conditions to prevent hydrolysis of the phosphate ester group .

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